molecular formula C11H18ClNO2SSi B8234380 (((Chloromethyl)dimethylsilyl)methyl)-4-methylbenzenesulfonamide

(((Chloromethyl)dimethylsilyl)methyl)-4-methylbenzenesulfonamide

Cat. No.: B8234380
M. Wt: 291.87 g/mol
InChI Key: PJYNGDLGOJQOMR-UHFFFAOYSA-N
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Description

(((Chloromethyl)dimethylsilyl)methyl)-4-methylbenzenesulfonamide is an organosilicon compound that features a chloromethyl group attached to a dimethylsilyl group, which is further connected to a methylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((Chloromethyl)dimethylsilyl)methyl)-4-methylbenzenesulfonamide typically involves the reaction of chloromethyl(dimethyl)silane with 4-methylbenzenesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize the yield and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(((Chloromethyl)dimethylsilyl)methyl)-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions with various nucleophiles, leading to the formation of new carbon-silicon bonds.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methylbenzenesulfonamide moiety, resulting in the formation of sulfone derivatives.

    Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of corresponding amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are used under controlled conditions to achieve selective oxidation.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed in anhydrous solvents to reduce the sulfonamide group.

Major Products Formed

    Nucleophilic Substitution: Products include azido, cyano, and amino derivatives of the original compound.

    Oxidation: Sulfone derivatives are the major products formed.

    Reduction: Amine derivatives are obtained upon reduction of the sulfonamide group.

Scientific Research Applications

(((Chloromethyl)dimethylsilyl)methyl)-4-methylbenzenesulfonamide has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organosilicon compounds.

    Materials Science: The compound is utilized in the development of advanced materials with unique properties such as enhanced thermal stability and mechanical strength.

    Pharmaceuticals: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and inhibition mechanisms.

Mechanism of Action

The mechanism of action of (((Chloromethyl)dimethylsilyl)methyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The dimethylsilyl group enhances the lipophilicity of the compound, facilitating its penetration into biological membranes. The sulfonamide moiety can interact with active sites of enzymes, further contributing to its inhibitory effects.

Comparison with Similar Compounds

Similar Compounds

  • (((Chloromethyl)dimethylsilyl)methyl)trimethylsilane
  • (((Chloromethyl)dimethylsilyl)methyl)phenylsulfonamide
  • (((Chloromethyl)dimethylsilyl)methyl)benzamide

Uniqueness

(((Chloromethyl)dimethylsilyl)methyl)-4-methylbenzenesulfonamide is unique due to the presence of both a chloromethyl group and a sulfonamide moiety, which allows it to participate in a wide range of chemical reactions. Its structure provides a balance between reactivity and stability, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[[chloromethyl(dimethyl)silyl]methyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO2SSi/c1-10-4-6-11(7-5-10)16(14,15)13-9-17(2,3)8-12/h4-7,13H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYNGDLGOJQOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC[Si](C)(C)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2SSi
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.87 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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